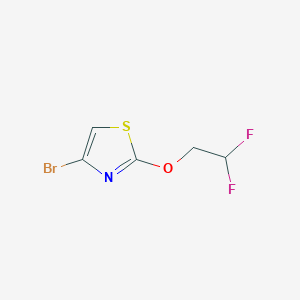

4-Bromo-2-(2,2-difluoroethoxy)-1,3-thiazole

描述

4-Bromo-2-(2,2-difluoroethoxy)-1,3-thiazole is a brominated thiazole derivative characterized by a 2,2-difluoroethoxy substituent at position 2 and a bromine atom at position 4 of the thiazole ring. Its molecular formula is C₅H₄BrF₂NOS, with a molecular weight of 244.06 g/mol and a CAS registry number of 1552806-05-9 . The compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of the bromine and difluoroethoxy groups, which modulate reactivity and stability. It is commercially available as a building block for drug discovery and organic synthesis, as noted in Enamine Ltd’s Building Blocks Catalogue .

属性

IUPAC Name |

4-bromo-2-(2,2-difluoroethoxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF2NOS/c6-3-2-11-5(9-3)10-1-4(7)8/h2,4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWZKGUHKNRHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)OCC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)-1,3-thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced via nucleophilic substitution using a suitable difluoroethanol derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

4-Bromo-2-(2,2-difluoroethoxy)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole, while oxidation can produce a sulfoxide or sulfone derivative.

科学研究应用

4-Bromo-2-(2,2-difluoroethoxy)-1,3-thiazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.

Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity, as well as its overall pharmacokinetic properties.

相似化合物的比较

4-Bromo-2-(2-fluorophenyl)-1,3-thiazole

- Molecular formula : C₉H₅BrFNS

- Molecular weight : 258.11 g/mol

- Key features: Replaces the difluoroethoxy group with a 2-fluorophenyl ring.

4-Bromo-2-(trifluoromethyl)-1,3-thiazole

- Molecular formula : C₄HBrF₃NS

- Molecular weight : 240.48 g/mol

- Key features : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCH₂CF₂H, leading to increased electrophilicity at the thiazole ring. This compound is used in agrochemical research for its stability under harsh conditions .

Analogues with Sulfur-Containing Substituents

4-Bromo-2-(thiomethyl)-1,3-thiazole

- Molecular formula : C₄H₄BrNS₂

- Molecular weight : 210.12 g/mol

- Key features : The thiomethyl (-SCH₃) group provides nucleophilic sulfur, enabling disulfide bond formation or metal coordination. This contrasts with the inert difluoroethoxy group, making it more reactive in cross-coupling reactions .

Brominated Thiazoles with Complex Substituents

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole

- Molecular formula : C₁₂H₁₁BrFN₃S₂

- Molecular weight : 360.26 g/mol

- Key features : Incorporates a hydrazone side chain, enabling chelation and redox activity. The difluoroethoxy analogue lacks such dynamic functional groups, limiting its application in metal-binding studies .

Comparative Data Table

Research Findings and Trends

- Synthetic Accessibility : The difluoroethoxy group in this compound is introduced via nucleophilic substitution or cyclocondensation, similar to methods used for fluorophenyl derivatives . However, bromination of thiazoles often requires controlled conditions (e.g., Br₂ in acetic acid) to avoid overhalogenation .

- Biological Activity: Thiazoles with fluorine-containing substituents, such as -CF₃ or -OCH₂CF₂H, exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogues .

- Material Science : The difluoroethoxy group’s polarity improves solubility in polar solvents, making the compound suitable for optoelectronic applications, whereas aryl-substituted thiazoles are preferred for π-conjugated systems .

生物活性

4-Bromo-2-(2,2-difluoroethoxy)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development and agriculture.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of bromine and difluoroethoxy groups enhances its reactivity and binding affinity to specific enzymes and receptors.

- Chemical Formula : CHBrFN\S

- Molecular Weight : 201.08 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate the activity of enzymes and receptors through binding interactions. The thiazole moiety allows for significant electronic interactions, which can lead to alterations in enzyme kinetics or receptor activation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Pharmacological Activities

Recent studies have highlighted several pharmacological properties of this compound:

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer effects. For instance, analogs similar to this compound have shown significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC values in the low micromolar range. Notably, one study reported an IC of 5.73 µM against MCF-7 cells .

Antimicrobial Properties

Thiazole compounds are also recognized for their antifungal and antibacterial activities. They can serve as effective agents against various phytopathogenic fungi, making them valuable in agricultural applications .

Study 1: Antiproliferative Effects

In a comparative study on thiazole derivatives, it was found that specific modifications in the structure significantly enhanced antiproliferative activity. The compound exhibited an IC value comparable to standard chemotherapeutics like staurosporine .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 5.73 |

| Staurosporine | MCF-7 | 6.77 |

| This compound | MDA-MB-231 | 12.15 |

| Staurosporine | MDA-MB-231 | 7.03 |

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in cancer therapy. The reported IC for VEGFR-2 inhibition was approximately 0.093 µM .

Applications in Agriculture

Due to its antifungal properties, this compound is being explored as a potential agrochemical agent for controlling plant pathogens. Its efficacy against phytopathogenic fungi suggests that it could be developed into a viable crop protection agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。